

Initial Enzymatic Synthesis of 2',3'-cGAMP by cGAS: A Technical Guide

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Compound of Interest

Compound Name: 2',3'-cGAMP

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Abstract

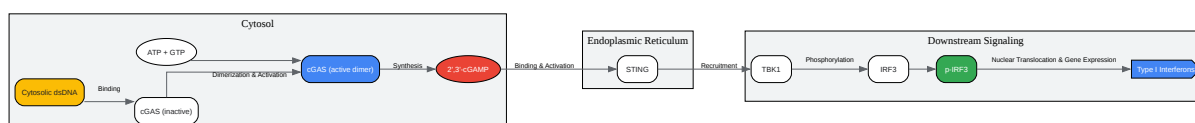
The discovery of cyclic GMP-AMP synthase (cGAS) as a cytosolic DNA sensor and its product, 2',3'-cyclic GMP-AMP (**2',3'-cGAMP**), revolutionized our understanding of innate immunity. This technical guide provides an in-depth overview of the initial studies that elucidated the enzymatic synthesis of **2',3'-cGAMP** by cGAS. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational experiments in this field. This document details the core signaling pathway, presents key quantitative data in structured tables, outlines detailed experimental protocols from seminal publications, and provides visual representations of the critical processes through Graphviz diagrams.

Introduction: The Dawn of a New Signaling Pathway

In 2013, the scientific community gained a pivotal understanding of how cells detect cytosolic DNA, a hallmark of viral infection and cellular damage. Seminal work identified cGAS as the primary sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of a novel second messenger, **2',3'-cGAMP**. This molecule subsequently activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an immune response. This guide revisits the initial biochemical and structural studies that first characterized this enzymatic process.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the recognition of dsDNA in the cytoplasm. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its nucleotidyltransferase activity. Using ATP and GTP as substrates, cGAS synthesizes **2',3'-cGAMP**. This cyclic dinucleotide then binds to the STING protein located on the endoplasmic reticulum membrane, triggering a signaling cascade that culminates in the activation of transcription factors like IRF3 and NF- κ B, and the subsequent expression of immune-related genes.



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Figure 1: The cGAS-STING signaling pathway.

Quantitative Data from Initial Studies

The initial characterization of cGAS provided key quantitative metrics that are fundamental to understanding its enzymatic function. These include the Michaelis-Menten kinetics for its substrates, ATP and GTP, and its binding affinity for dsDNA.

Table 1: Michaelis-Menten Kinetics of cGAS

This table summarizes the kinetic parameters for the synthesis of **2',3'-cGAMP** by cGAS, as determined in early studies.

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